molecular formula C8H5IN2 B3242594 4-Iodo-1,5-naphthyridine CAS No. 152563-03-6

4-Iodo-1,5-naphthyridine

Cat. No. B3242594
CAS RN: 152563-03-6
M. Wt: 256.04 g/mol
InChI Key: GQUGYKURRVQYGU-UHFFFAOYSA-N
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Description

4-Iodo-1,5-naphthyridine is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound is known for its unique chemical properties and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-Iodo-1,5-naphthyridine is not fully understood. However, studies have suggested that this compound may act through the inhibition of various enzymes and receptors in the body. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
Studies have shown that 4-Iodo-1,5-naphthyridine has a wide range of biochemical and physiological effects. It has been found to exhibit antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, it has been found to inhibit the growth of cancer cells and may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Iodo-1,5-naphthyridine in lab experiments include its unique chemical properties and its wide range of biological activities. It is also relatively easy to synthesize in the laboratory. However, one limitation of using this compound in lab experiments is that it is not very water-soluble, which can make it difficult to work with in aqueous environments.

Future Directions

There are many potential future directions for the study of 4-Iodo-1,5-naphthyridine. One area of research could be the development of new antibiotics based on the antimicrobial properties of this compound. Another area of research could be the study of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in the field of cancer research.
Conclusion
In conclusion, 4-Iodo-1,5-naphthyridine is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. While there are some limitations to using this compound in lab experiments, it has many potential future directions for research.

Scientific Research Applications

4-Iodo-1,5-naphthyridine has been extensively studied for its potential applications in various fields of science. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-iodo-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUGYKURRVQYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-bromo-1,5-naphthyridine (99 mg, 0.47 mmol), copper(I) iodide (4.5 mg, 0.024 mmol) and sodium iodide (142 mg, 0.947 mmol) were combined into one vial fitted with a Teflon septum. The vial was flushed with nitrogen and 1,4-dioxane (4 ml) was added. After sparging with nitrogen for 5 minutes, rac-trans-N,N′-dimethylcyclohexane-1,2-diamine (7.5 μl, 0.047 mmol) was added and the reaction was heated to 100° C. for 12 hours. The mixture was cooled to ambient temperature, and saturated aqueous ammonium chloride (2 ml) was added to quench the reaction. After stirring for 10 minutes, the mixture was diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate. The organic layer was separated, and the aqueous layer was back extracted with ethyl acetate one more time. The combined organic layers were dried over sodium sulfate, filtered and concentrated. The residue was purified by column chromatography on silica gel (methanol/dichloromethane gradient) to afford 4-iodo-1,5-naphthyridine.
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
142 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 μL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
4.5 mg
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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